REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][C:5](=[O:7])[CH:4]=[CH:3]1.[O:8]=[CH:9]C(Cl)(Cl)Cl.C(N([CH2:19][CH3:20])CC)C.[CH2:21]([C:25]([CH3:27])=O)[CH:22](C)[CH3:23].[OH2:28]>>[OH:7][CH:5]1[CH2:6][C:2](=[O:1])[C:3]([CH2:23][CH2:22][C:21]#[C:25][CH2:27][CH2:19][C:20]([O:8][CH3:9])=[O:28])=[CH:4]1.[OH:7][CH:5]1[CH2:6][C:2](=[O:1])[CH:3]=[CH:4]1
|
Name
|
mixture
|
Quantity
|
9.45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C=CC(C1)=O
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
washed successively with 1% aqueous hydrochloric acid solution and water, and methyl isobutyl ketone
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C=C(C(C1)=O)CCC#CCCC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C=CC(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][C:5](=[O:7])[CH:4]=[CH:3]1.[O:8]=[CH:9]C(Cl)(Cl)Cl.C(N([CH2:19][CH3:20])CC)C.[CH2:21]([C:25]([CH3:27])=O)[CH:22](C)[CH3:23].[OH2:28]>>[OH:7][CH:5]1[CH2:6][C:2](=[O:1])[C:3]([CH2:23][CH2:22][C:21]#[C:25][CH2:27][CH2:19][C:20]([O:8][CH3:9])=[O:28])=[CH:4]1.[OH:7][CH:5]1[CH2:6][C:2](=[O:1])[CH:3]=[CH:4]1
|
Name
|
mixture
|
Quantity
|
9.45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C=CC(C1)=O
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
washed successively with 1% aqueous hydrochloric acid solution and water, and methyl isobutyl ketone
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C=C(C(C1)=O)CCC#CCCC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C=CC(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |